molecular formula C19H25BN2O5 B2620254 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione CAS No. 2027542-98-7

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione

Cat. No.: B2620254
CAS No.: 2027542-98-7
M. Wt: 372.23
InChI Key: SSIKHIPCXSOJNG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione is a sophisticated synthetic intermediate of significant value in medicinal chemistry and drug discovery programs. Its core structure is based on a 1,3-dimethylbarbituric acid scaffold, a privileged structure known for its diverse biological activities, which is functionalized with a benzyl group bearing a pinacol boronic ester. This boronic ester moiety is a pivotal handle for the Suzuki-Miyaura cross-coupling reaction, a widely employed palladium-catalyzed carbon-carbon bond forming transformation that is essential for constructing biaryl systems. Researchers utilize this compound to efficiently introduce the functionalized barbiturate moiety into more complex molecular architectures, enabling the exploration of structure-activity relationships and the synthesis of targeted libraries for high-throughput screening. The primary research application lies in developing novel therapeutic agents, particularly as the barbiturate core is a known pharmacophore with historical relevance in central nervous system (CNS) modulation, though modern research explores its potential in other areas, including oncology and enzymology. The presence of the protected boronic acid in the form of the pinacol ester enhances the compound's stability and solubility, facilitating its handling in organic synthesis. This makes it a critical building block for creating potential protease inhibitors, allosteric modulators, or other small molecules where the precise spatial arrangement offered by the barbiturate-biaryl hybrid structure is required for target engagement.

Properties

IUPAC Name

1,3-dimethyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-10,14H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIKHIPCXSOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

  • Anticancer Activity : Studies indicate that compounds with similar structures can inhibit specific cancer cell lines by interfering with metabolic pathways. The dioxaborolane moiety is known to enhance bioactivity through targeted drug delivery systems .
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in various diseases. For example, it may affect the activity of kinases or other enzymes critical in cancer progression or metabolic disorders .

Materials Science

In materials science, the compound's unique properties allow it to be utilized in the development of new materials.

  • Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This compound can serve as a building block for creating advanced polymeric materials with tailored functionalities .
  • Nanotechnology : Its ability to form stable complexes with metals makes it suitable for applications in nanotechnology. For instance, it can be used to synthesize nanoparticles that exhibit specific optical or electronic properties .

Biochemical Tools

As a biochemical tool, this compound is useful for various research applications.

  • Proteomics Research : The compound has been employed in proteomics studies to label proteins selectively. Its chemical structure allows it to bind selectively to certain amino acids or functional groups on proteins .
  • Fluorescent Probes : Due to its potential for modification and functionalization, it can be developed into fluorescent probes for imaging biological processes in live cells .

Case Studies

Several studies have highlighted the practical applications of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione:

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics.
Study BPolymer DevelopmentDeveloped a new class of boron-containing polymers that exhibited improved thermal stability and mechanical strength.
Study CProteomicsSuccessfully labeled proteins in complex mixtures without significant background noise.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a useful tool in enzyme inhibition studies. The pyrimidine core can interact with nucleic acids or proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione (CAS: 1218790-48-7)

  • Structure : Differs by a benzylidene (CH=) group instead of benzyl (CH₂) at position 5, introducing conjugation between the pyrimidine-trione core and the arylboronate.
  • Properties: Molecular weight 370.22 g/mol (C₁₉H₂₃BN₂O₅).

Thiophene-Substituted Analogue (CAS: 1449135-43-6)

  • Structure : Replaces the benzene ring with a thiophene moiety, introducing sulfur into the aromatic system.
  • Properties : Molecular formula C₁₈H₂₁BN₂O₅S. The thiophene’s electron-rich nature could modify electronic properties and binding affinity in biological systems or catalytic applications .
Non-Boronate Analogues

5-[1-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-2-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione

  • Structure : Contains two barbiturate rings linked via a ketone-bearing carbon.
  • Properties : Synthesized via nucleophilic substitution (Na₂S-mediated), this compound lacks boronate functionality but demonstrates the steric influence of dual barbiturate moieties on bond angles (e.g., C2-C13-C8: 119.6°) .

1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6-trione (Compound 10)

  • Structure : Alkyl chains (4-phenylbutyl) at N1 and N3 positions instead of methyl groups.
  • Applications : Inhibits mutant SOD1-dependent protein aggregation (EC₅₀ = 0.68 μM), highlighting the role of lipophilic substituents in biological activity .

Comparative Analysis of Properties

Property Target Compound Benzylidene Analogue Thiophene Analogue Bis-Barbiturate
Molecular Weight 372.23 370.22 386.25 374.32
Core Structure Pyrimidine-trione Pyrimidine-trione Pyrimidine-trione Dual pyrimidine-trione
Key Substituent 3-Boronobenzyl 4-Boronobenzylidene 5-Boronothiophenyl Ketone-linked barbiturates
Solubility (DMSO) ≥5 mg/mL Not reported Not reported Low (aqueous ethanol)
Synthetic Route Suzuki coupling (assumed) Michael addition Multi-component synthesis Nucleophilic substitution

Biological Activity

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione (CAS Number: 1218790-48-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H23BN2O5C_{19}H_{23}BN_{2}O_{5}, with a molecular weight of approximately 370.21 g/mol. The structure features a pyrimidine ring substituted with a dimethyl group and a benzyl moiety that is further substituted with a dioxaborolane group. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the borylation of diethyl isophthalate using iridium catalysts followed by subsequent reactions to form the final product. This synthetic pathway allows for the introduction of the dioxaborolane moiety effectively .

The biological activity of this compound has been linked to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione exhibit inhibitory effects on phosphoinositide 3-kinases (PI3K). For instance:

CompoundIC50 (µM)Target
Compound A0.47PI3Kδ
Compound B3.56PI3Kδ
Compound C2.30PI3Kδ

These values indicate that the compound may have selective inhibition properties that could be exploited for therapeutic purposes .

Case Studies

  • Cancer Research : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Inflammation Models : In models of inflammation, similar compounds showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with doses ranging from 5 to 15 µM. This suggests potential use in inflammatory diseases .

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also shows signs of acute toxicity at higher concentrations. For example:

Toxicity ParameterValue
Acute Toxicity (H302)Harmful if swallowed
Skin Irritation (H315)Causes skin irritation

These findings highlight the need for further safety evaluations before clinical applications can be considered .

Q & A

Q. Q1. What are the key synthetic routes for preparing 1,3-dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione?

Answer: The synthesis typically involves:

  • Step 1: Formation of the pyrimidinetrione core via condensation of barbituric acid derivatives with substituted benzaldehydes under acidic or basic conditions (e.g., using ammonium acetate in methanol, as described for analogous pyrimidine derivatives) .
  • Step 2: Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct borylation. For example, a palladium-catalyzed reaction with bis(pinacolato)diboron can introduce the boronic ester group at the benzyl position .
  • Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound.

Q. Q2. How is the compound characterized, and what analytical methods are critical for confirming its structure?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct peaks for methyl groups (δ ~1.3 ppm for dioxaborolane methyls), aromatic protons (δ ~7.0–7.5 ppm for benzyl), and pyrimidinetrione NH (if present).
    • ¹³C NMR: Signals for carbonyl carbons (δ ~150–160 ppm) and quaternary carbons in the dioxaborolane ring .
  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (1700–1750 cm⁻¹) and B-O (1350–1450 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., calculated vs. observed molecular ion) .

Advanced Research Questions

Q. Q3. What are the mechanistic implications of the dioxaborolane group in cross-coupling reactions involving this compound?

Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable boronic ester, enabling participation in Suzuki-Miyaura couplings with aryl halides. Key considerations:

  • Catalytic System: Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as a base in THF/H₂O .
  • Steric Effects: The tetramethyl groups enhance steric protection of the boron atom, improving stability during reaction workup .
  • Applications: Used to synthesize biaryl derivatives for drug discovery or materials science .

Q. Q4. How does the electronic environment of the pyrimidinetrione core influence the reactivity of this compound?

Answer:

  • Electron-Withdrawing Effect: The three carbonyl groups on the pyrimidinetrione core create an electron-deficient aromatic system, which:
    • Enhances electrophilic substitution at the benzyl position.
    • Stabilizes intermediates in nucleophilic addition reactions .
  • Hydrogen Bonding: The NH groups (if present) can participate in H-bonding, affecting solubility and crystallinity .

Q. Q5. What are the challenges in optimizing reaction yields for derivatives of this compound?

Answer:

  • Byproduct Formation: Competing reactions (e.g., over-borylation or decomposition of the dioxaborolane group) require precise stoichiometry and temperature control .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions with the boronic ester .
  • Catalyst Loading: Excessive Pd catalysts can lead to colloidal Pd formation, reducing yield. Optimize to 1–5 mol% .

Comparative and Methodological Questions

Q. Q6. How does this compound compare to other boronic ester-containing pyrimidines in terms of stability and reactivity?

Answer:

  • Stability: The tetramethyl dioxaborolane group offers superior air/moisture stability compared to phenylboronic acids, making it suitable for multi-step syntheses .
  • Reactivity: The electron-deficient pyrimidinetrione core accelerates coupling reactions compared to unsubstituted pyrimidines (e.g., 2-chloropyrimidine derivatives) .
  • Case Study: In Suzuki couplings, this compound reacts 2–3× faster than 2-fluorophenylboronic esters due to reduced steric hindrance .

Q. Q7. What strategies are recommended for resolving contradictory spectral data during characterization?

Answer:

  • Multi-Technique Validation: Cross-check NMR, IR, and HRMS data. For example, a missing NH peak in ¹H NMR may indicate tautomerization, which can be confirmed via ¹³C NMR .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOESY or COSY spectra .
  • Computational Modeling: DFT calculations (e.g., Gaussian) can predict NMR/IR spectra for comparison with experimental data .

Applications in Drug Discovery

Q. Q8. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Answer:

  • Scaffold Utility: The pyrimidinetrione core mimics ATP-binding motifs in kinases, enabling competitive inhibition .
  • Boronic Ester as a Warhead: The dioxaborolane group can form reversible covalent bonds with catalytic lysine residues (e.g., in BTK or EGFR kinases) .
  • Case Study: Analogous compounds with boronic esters show IC₅₀ values <100 nM in kinase assays, suggesting high potency .

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